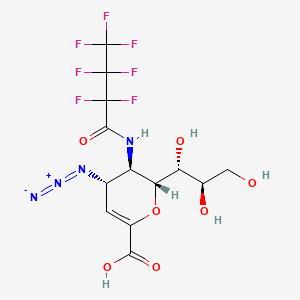

Neuraminidase-IN-13

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H13F7N4O7 |

|---|---|

Molecular Weight |

470.25 g/mol |

IUPAC Name |

(2R,3R,4S)-4-azido-3-(2,2,3,3,4,4,4-heptafluorobutanoylamino)-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid |

InChI |

InChI=1S/C13H13F7N4O7/c14-11(15,12(16,17)13(18,19)20)10(30)22-6-3(23-24-21)1-5(9(28)29)31-8(6)7(27)4(26)2-25/h1,3-4,6-8,25-27H,2H2,(H,22,30)(H,28,29)/t3-,4+,6+,7+,8+/m0/s1 |

InChI Key |

QFKZKDOBWVGERZ-LRGKAINGSA-N |

Isomeric SMILES |

C1=C(O[C@H]([C@@H]([C@H]1N=[N+]=[N-])NC(=O)C(C(C(F)(F)F)(F)F)(F)F)[C@@H]([C@@H](CO)O)O)C(=O)O |

Canonical SMILES |

C1=C(OC(C(C1N=[N+]=[N-])NC(=O)C(C(C(F)(F)F)(F)F)(F)F)C(C(CO)O)O)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

What is the mechanism of action of Neuraminidase-IN-13?

An in-depth analysis of the publicly available scientific literature and chemical databases did not yield any specific information for a compound designated "Neuraminidase-IN-13". This name may be an internal project code or a placeholder that has not been disclosed in public-facing research.

To fulfill the request for a comprehensive technical guide on the mechanism of action of a neuraminidase inhibitor, this document will focus on Oseltamivir (marketed as Tamiflu®). Oseltamivir is a potent and well-characterized neuraminidase inhibitor, making it an exemplary model for understanding the core principles of this class of antiviral agents.[1][2][3][4]

Audience: Researchers, scientists, and drug development professionals.

Introduction to Oseltamivir and Influenza Neuraminidase

Oseltamivir is an antiviral medication used in the treatment and prevention of infections caused by influenza A and B viruses.[1][2][4] It is a prodrug, oseltamivir phosphate, which is rapidly metabolized in the liver to its active form, oseltamivir carboxylate.[2][3][5][6] The therapeutic target of oseltamivir is the influenza virus neuraminidase (NA), a glycoprotein enzyme on the surface of the virus.[3][5]

Viral neuraminidase plays a critical role in the influenza virus life cycle. Its primary function is to cleave terminal sialic acid residues from glycoconjugates on the surface of infected cells and newly formed viral particles.[1] This enzymatic activity is essential for the release of progeny virions from the host cell, preventing their aggregation, and facilitating their spread through the respiratory tract.[3] By inhibiting neuraminidase, oseltamivir effectively halts the spread of the virus.[4]

Mechanism of Action

Oseltamivir carboxylate is a potent and selective competitive inhibitor of the influenza virus neuraminidase enzyme.[2] It acts as a transition-state analogue of sialic acid, the natural substrate for the neuraminidase enzyme.[1] The active metabolite binds to the highly conserved active site of the neuraminidase, preventing it from cleaving sialic acid residues.[6] As a result, newly synthesized virus particles remain tethered to the host cell surface and to each other, which inhibits their release and subsequent infection of other cells.[1][3]

The binding of oseltamivir carboxylate to the neuraminidase active site is characterized by strong interactions with key amino acid residues. Molecular dynamics simulations and structural studies have shown that the carboxylate group of the inhibitor interacts with the side chains of arginine residues (R118, R292, and R371) in the active site.[7] These interactions mimic the binding of the natural substrate, but the inhibitor's structure is such that it cannot be cleaved, thus blocking the enzyme's activity.

Caption: Influenza virus release and its inhibition by Oseltamivir.

Quantitative Data: Inhibitory Activity

The potency of oseltamivir is quantified by its 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the neuraminidase enzyme's activity. The IC50 values vary depending on the influenza virus strain and the assay method used.[6]

| Influenza Virus Strain | Neuraminidase Subtype | Mean IC50 (nM) of Oseltamivir Carboxylate | Reference(s) |

| Influenza A/H1N1 | N1 | 0.92 - 2.5 | [8][9] |

| Influenza A/H3N2 | N2 | 0.67 - 0.96 | [8][9] |

| Influenza B | - | 13 - 60 | [8][9] |

| Oseltamivir-resistant A/H1N1 | N1 (H275Y mutation) | >300 | [10] |

Note: IC50 values are highly dependent on the specific virus isolate and the assay conditions.

Experimental Protocols

This is a widely used method to determine the susceptibility of influenza viruses to neuraminidase inhibitors.[11][12]

Principle: The assay measures the ability of a neuraminidase inhibitor to block the enzymatic activity of viral neuraminidase. A fluorogenic substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), is used.[11][12] When MUNANA is cleaved by neuraminidase, it releases a fluorescent product, 4-methylumbelliferone (4-MU), which can be quantified using a fluorometer.[11][12] The reduction in fluorescence in the presence of the inhibitor is proportional to the inhibition of the enzyme.

Brief Protocol:

-

Virus Preparation: The influenza virus isolate is diluted to an appropriate concentration that gives a robust signal in the assay.

-

Inhibitor Dilution: Oseltamivir carboxylate is serially diluted to a range of concentrations.

-

Incubation: The diluted virus is pre-incubated with the various concentrations of the inhibitor in a 96-well plate.[11]

-

Substrate Addition: The MUNANA substrate is added to each well, and the plate is incubated to allow the enzymatic reaction to proceed.[11]

-

Reaction Termination: A stop solution (e.g., NaOH in ethanol) is added to terminate the reaction.[11]

-

Fluorescence Reading: The fluorescence is measured using a fluorometer at an excitation wavelength of ~355 nm and an emission wavelength of ~460 nm.[11]

-

Data Analysis: The IC50 value is calculated by plotting the percentage of neuraminidase inhibition against the logarithm of the inhibitor concentration.

Caption: Experimental workflow for a fluorescence-based neuraminidase inhibition assay.

This cell-based assay evaluates the ability of a compound to inhibit influenza virus replication in a cellular context.

Principle: Madin-Darby Canine Kidney (MDCK) cells, which are susceptible to influenza virus infection, are grown in a monolayer. The cells are infected with the virus in the presence of varying concentrations of the antiviral drug. The number of plaques (zones of cell death caused by viral replication) is counted to determine the drug's efficacy.

Brief Protocol:

-

Cell Seeding: MDCK cells are seeded in 6-well or 12-well plates and grown to confluency.

-

Infection: The cell monolayers are infected with a known amount of influenza virus.

-

Drug Treatment: After a brief incubation period to allow for viral entry, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agar or methylcellulose) containing different concentrations of oseltamivir.

-

Incubation: The plates are incubated for 2-3 days to allow for plaque formation.

-

Plaque Visualization: The cells are fixed and stained (e.g., with crystal violet) to visualize and count the plaques.

-

Data Analysis: The concentration of the drug that reduces the number of plaques by 50% (EC50) is determined.

This technique is used to determine the three-dimensional structure of the neuraminidase enzyme in complex with the inhibitor.

Principle: High-resolution structural information is obtained by analyzing the diffraction pattern of X-rays passing through a crystal of the protein-inhibitor complex. This provides detailed insights into the binding interactions between the drug and the enzyme's active site.

Brief Protocol:

-

Protein Expression and Purification: The ectodomain of the neuraminidase protein is expressed (e.g., in insect or mammalian cells) and purified.[13]

-

Complex Formation: The purified neuraminidase is incubated with an excess of oseltamivir carboxylate to form the protein-inhibitor complex.[13]

-

Crystallization: The complex is subjected to various crystallization screening conditions to obtain well-ordered crystals.[13]

-

Data Collection: The crystals are exposed to a high-intensity X-ray beam (often from a synchrotron source), and the diffraction data are collected.[14][15][16]

-

Structure Determination and Refinement: The diffraction data are processed to determine the electron density map and build the atomic model of the complex. The model is then refined to best fit the experimental data.[15]

Cellular Effects and Resistance

The primary cellular effect of oseltamivir is the inhibition of influenza virus release from infected cells.[17] This leads to a reduction in the viral load and spread of the infection.[6] Some studies have also suggested that oseltamivir may have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines in the lungs.[18] Additionally, there is evidence that oseltamivir treatment can impact the development of the adaptive immune response, potentially reducing effector and memory CD8+ T cell responses to the infection.[19]

Resistance to oseltamivir can emerge through mutations in the neuraminidase gene that alter the amino acid sequence of the active site.[13] These mutations can reduce the binding affinity of oseltamivir carboxylate to the enzyme, thereby decreasing the drug's efficacy.[13][20] Common resistance-conferring mutations include H275Y in N1 neuraminidases and E119V in N2 neuraminidases.[13][20] Monitoring for the emergence of resistant strains is crucial for public health.

Caption: Logical flow of Oseltamivir's action and the development of resistance.

Conclusion

Oseltamivir is a cornerstone of antiviral therapy for influenza, acting as a highly specific inhibitor of the viral neuraminidase enzyme. Its mechanism of action is well-understood, involving competitive binding to the enzyme's active site and subsequent blockade of viral release. The quantitative assessment of its inhibitory activity and the detailed understanding of its binding through structural studies have been crucial for its development and clinical use. The provided experimental protocols are standard methods for evaluating the efficacy of neuraminidase inhibitors. The continuous surveillance for resistance through these and other methods remains a critical aspect of managing influenza.

References

- 1. Oseltamivir - Wikipedia [en.wikipedia.org]

- 2. Oseltamivir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Oseltamivir (Tamiflu): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 5. mims.com [mims.com]

- 6. Pharmacokinetics of oseltamivir: an oral antiviral for the treatment and prophylaxis of influenza in diverse populations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Binding mechanism of oseltamivir and influenza neuraminidase suggests perspectives for the design of new anti-influenza drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sensitivity of influenza viruses to zanamivir and oseltamivir: a study performed on viruses circulating in France prior to the introduction of neuraminidase inhibitors in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. drugs.com [drugs.com]

- 10. The effects of neuraminidase inhibitors on the release of oseltamivir-sensitive and oseltamivir-resistant influenza viruses from primary cultures of human tracheal epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Kinetic, Thermodynamic, and Structural Analysis of Drug Resistance Mutations in Neuraminidase from the 2009 Pandemic Influenza Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Powder X-ray diffraction of oseltamivir phosphate (Tamiflu®), C16H31N2O8P | Powder Diffraction | Cambridge Core [cambridge.org]

- 16. Powder X-ray diffraction of oseltamivir phosphate (Tamiflu®), C16H31N2O8P | Powder Diffraction | Cambridge Core [cambridge.org]

- 17. journals.asm.org [journals.asm.org]

- 18. research.monash.edu [research.monash.edu]

- 19. The administration of oseltamivir results in reduced effector and memory CD8+ T cell responses to influenza and affects protective immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Structural Investigations and Binding Mechanisms of Oseltamivir Drug Resistance Conferred by the E119V Mutation in Influenza H7N9 Virus - PMC [pmc.ncbi.nlm.nih.gov]

Neuraminidase-IN-13: A Technical Guide to its Discovery, Synthesis, and Antiviral Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the neuraminidase inhibitor, Neuraminidase-IN-13. The document details its discovery as a potent antiviral agent against Newcastle disease virus (NDV), its chemical synthesis, and the experimental protocols for evaluating its biological activity.

Discovery and Antiviral Profile

This compound, also referred to as compound 10 in the primary literature, was identified as a potent inhibitor of the Newcastle disease virus (NDV) hemagglutinin-neuraminidase (HN) protein.[1] It belongs to a series of C4- and C5-substituted 2,3-unsaturated sialic acid derivatives designed to target the highly conserved catalytic site of paramyxovirus neuraminidases.[1]

The compound exhibits significant in vitro inhibitory activity against NDV, a member of the Paramyxoviridae family which also includes human parainfluenza viruses (hPIVs). The structural similarities between the HN proteins of NDV and hPIVs make NDV a valuable model for the development of inhibitors with potential therapeutic applications against human respiratory infections.[1]

This compound demonstrates antiviral activity by effectively inhibiting plaque formation and viral proliferation in Vero cells.[1] Critically, it displays low cytotoxicity, suggesting a favorable therapeutic window.[1] Mechanistic studies indicate that this compound impedes both the binding of the virus to host cells and the release of progeny virions from infected cells.[1]

Furthermore, this compound is functionalized with an azide group, enabling its use as a reagent in click chemistry reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC). This feature allows for its potential application in chemical biology for probe development and target identification.[1]

Quantitative Biological Data

The antiviral and cytotoxic properties of this compound have been quantified through a series of in vitro assays. The following tables summarize the key inhibitory and cytotoxicity concentrations.

| Assay | Virus Strain | Cell Line | IC₅₀ (µM) | Reference |

| Plaque Formation Inhibition | NDV La Sota | Vero | 0.06 | [1] |

| Viral Proliferation Inhibition | NDV La Sota | Vero | 0.04 | [1] |

| Virus Binding Inhibition | NDV La Sota | Vero | 4 | [1] |

| Virus Release Inhibition | NDV La Sota | Vero | 0.09 | [1] |

| Assay | Cell Line | CC₅₀ (µM) | Reference |

| Cytotoxicity | Vero | >2500 | [1] |

Synthesis of this compound

The synthesis of this compound is a multi-step process starting from commercially available reagents. The key steps involve the introduction of an azide group at the C4 position of a sialic acid derivative.

Experimental Protocol: Synthesis of this compound

The synthesis of this compound (compound 10) is performed as described by Rota et al. (2023). The following is a detailed protocol for the key synthetic steps.

Step 1: Acetylation of N-acetylneuraminic acid methyl ester

-

N-acetylneuraminic acid methyl ester is dissolved in pyridine.

-

Acetic anhydride is added dropwise at 0 °C.

-

The reaction mixture is stirred at room temperature overnight.

-

The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the peracetylated product.

Step 2: Formation of the Glycal Intermediate

-

The peracetylated neuraminic acid methyl ester is dissolved in dry dichloromethane.

-

Trimethylsilyl bromide (TMSBr) and zinc dust are added.

-

The mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

-

The reaction is quenched, and the product is extracted and purified to give the glycal intermediate.

Step 3: Azidation of the Glycal Intermediate

-

The glycal intermediate is dissolved in acetonitrile.

-

Sodium azide (NaN₃) and cerium(III) chloride heptahydrate (CeCl₃·7H₂O) are added.

-

The mixture is stirred at a specified temperature for a set time.

-

The crude product is then acetylated with acetic anhydride in pyridine.

-

The resulting 4-azido-4-deoxy-glycal intermediate is purified by column chromatography.

Step 4: Deprotection to Yield this compound

-

The acetylated azido intermediate is dissolved in methanol.

-

A catalytic amount of sodium methoxide (NaOMe) is added, and the mixture is stirred until deacetylation is complete.

-

The methyl ester is then saponified using lithium hydroxide (LiOH) in a mixture of methanol and water.

-

The final product, this compound, is purified by appropriate chromatographic techniques.

Biological Assay Protocols

The following protocols are based on the methods described in the primary literature for the evaluation of this compound's antiviral activity.

Cell and Virus Culture

-

Cells: Vero (African green monkey kidney) cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a 5% CO₂ incubator.

-

Virus: Newcastle disease virus (NDV) La Sota strain is propagated in 9-day-old embryonated chicken eggs. The allantoic fluid is harvested, clarified by centrifugation, and stored at -80°C. Virus titers are determined by plaque assay on Vero cells.

Neuraminidase Inhibition Assay

This assay measures the ability of this compound to inhibit the enzymatic activity of NDV neuraminidase.

-

Reagents:

-

Assay Buffer: 33 mM MES, 4 mM CaCl₂, pH 6.5.

-

Substrate: 100 µM 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) in assay buffer.

-

NDV La Sota virus preparation.

-

This compound dilutions in assay buffer.

-

-

Procedure:

-

50 µL of NDV preparation is pre-incubated with 50 µL of varying concentrations of this compound in a 96-well black plate for 30 minutes at 37°C.

-

The reaction is initiated by adding 50 µL of the MUNANA substrate solution.

-

The plate is incubated for 1 hour at 37°C.

-

The reaction is stopped by adding 50 µL of 0.5 M glycine-NaOH buffer, pH 10.4.

-

Fluorescence is measured using a microplate reader with an excitation wavelength of 365 nm and an emission wavelength of 450 nm.

-

The IC₅₀ value is calculated as the concentration of the inhibitor that reduces the neuraminidase activity by 50%.

-

Plaque Reduction Assay

This assay determines the concentration of this compound required to reduce the number of viral plaques.

-

Procedure:

-

Confluent monolayers of Vero cells in 6-well plates are infected with a dilution of NDV calculated to produce approximately 100 plaques per well.

-

The virus is pre-incubated with serial dilutions of this compound for 1 hour at 37°C before being added to the cells.

-

After a 1-hour adsorption period, the inoculum is removed, and the cells are overlaid with DMEM containing 2% FBS, 0.8% methylcellulose, and the corresponding concentration of the inhibitor.

-

The plates are incubated for 3-4 days at 37°C in a 5% CO₂ incubator until plaques are visible.

-

The cells are fixed with 4% paraformaldehyde and stained with 0.1% crystal violet.

-

Plaques are counted, and the IC₅₀ value is determined as the concentration of the inhibitor that reduces the number of plaques by 50% compared to the virus control.

-

Virus Binding Inhibition Assay

This assay assesses the ability of this compound to prevent the attachment of NDV to host cells.

-

Procedure:

-

Vero cells are seeded in 96-well plates and grown to confluence.

-

The cells are pre-chilled at 4°C for 1 hour.

-

NDV is pre-incubated with various concentrations of this compound for 1 hour at 37°C.

-

The virus-inhibitor mixture is added to the chilled cells and incubated for 1 hour at 4°C to allow for binding but not entry.

-

Unbound virus is removed by washing the cells with cold PBS.

-

The cells are then overlaid with DMEM containing 2% FBS and incubated at 37°C for 48 hours.

-

The amount of viral replication is quantified by a suitable method, such as RT-qPCR for viral RNA or an immunoassay for a viral protein.

-

The IC₅₀ is calculated as the concentration of inhibitor that reduces viral replication by 50%.

-

Virus Release Inhibition Assay

This assay evaluates the effect of this compound on the release of new virus particles from infected cells.

-

Procedure:

-

Confluent Vero cells in 96-well plates are infected with NDV at a multiplicity of infection (MOI) of 0.1.

-

After a 1-hour adsorption period, the inoculum is removed, and the cells are washed with PBS.

-

DMEM containing 2% FBS and serial dilutions of this compound is added to the cells.

-

The plates are incubated for 24 hours at 37°C.

-

The supernatant containing the released progeny virus is collected.

-

The amount of released virus is quantified by titrating the supernatant on fresh Vero cell monolayers using a plaque assay or TCID₅₀ assay.

-

The IC₅₀ is the concentration of the inhibitor that reduces the titer of the released virus by 50%.

-

Mechanism of Action: Inhibition of Viral Egress

Neuraminidase inhibitors, such as this compound, target a critical step in the viral replication cycle. The viral neuraminidase is responsible for cleaving sialic acid residues on the surface of the infected host cell and on the newly formed virions. This cleavage is essential for the release of progeny virions, preventing their aggregation at the cell surface and facilitating their spread to new host cells. By inhibiting the neuraminidase enzyme, this compound effectively traps the newly formed viruses on the surface of the infected cell, thereby preventing the propagation of the infection.

References

Technical Guide: Biological Activity of Neuraminidase-IN-13 on Viral Replication

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activity of Neuraminidase-IN-13, a potent neuraminidase inhibitor, on viral replication. The document details its quantitative efficacy, the experimental protocols used for its evaluation, and its mechanism of action.

Core Antiviral Activity of this compound

This compound, also referred to as compound 10 in foundational research, is a sialic acid derivative that has demonstrated significant antiviral activity, primarily against Newcastle disease virus (NDV), a member of the Paramyxoviridae family. Its core function lies in the inhibition of the viral neuraminidase enzyme, which is crucial for the release of progeny virions from infected host cells.

Quantitative Efficacy against Newcastle Disease Virus (NDV)

The antiviral and cytotoxic properties of this compound have been quantified against the NDV La Sota strain in Vero cells. The compound exhibits potent inhibition of viral replication at sub-micromolar concentrations with a very favorable safety profile, as indicated by its high selectivity index.

| Parameter | Virus Strain | Cell Line | IC50 / CC50 (µM) | Selectivity Index (SI) |

| Plaque Formation Inhibition (IC50) | NDV La Sota | Vero | 0.06 | >41,667 |

| Viral Proliferation Inhibition (IC50) | NDV La Sota | Vero | 0.04 | >62,500 |

| Virus Binding Inhibition (IC50) | NDV La Sota | Vero | 4 | >625 |

| Virus Release Inhibition (IC50) | NDV La Sota | Vero | 0.09 | >27,778 |

| Cytotoxicity (CC50) | N/A | Vero | >2500 | N/A |

Data sourced from Rota P, et al. ACS Infect Dis. 2023.[1]

Mechanism of Action

The primary mechanism of action of this compound is the competitive inhibition of the viral neuraminidase enzyme.[2] In many enveloped viruses, such as paramyxoviruses and orthomyxoviruses, neuraminidase (or hemagglutinin-neuraminidase in the case of NDV) plays a critical role in the final stage of the viral replication cycle. It cleaves sialic acid residues from the surface of the infected host cell and from the newly formed virions. This action is essential for the release of progeny viruses and prevents their self-aggregation, thus allowing for the spread of the infection to new host cells.

By binding to the active site of the neuraminidase enzyme, this compound prevents this cleavage, effectively trapping the new virions on the surface of the infected cell and halting the progression of the infection.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the antiviral activity of this compound.

Neuraminidase Inhibition (NI) Assay

This assay determines the concentration of the inhibitor required to reduce the enzymatic activity of neuraminidase by 50%.

Protocol:

-

Serial dilutions of this compound are prepared in MES buffer (32.5 mM 2-(N-morpholino)ethanesulfonic acid, 4 mM CaCl2, pH 6.5).

-

The inhibitor dilutions are mixed with an equal volume of purified NDV La Sota (Clone 30) and incubated for 30 minutes at 37°C.

-

The fluorogenic substrate 2′-(4-methylumbelliferyl)-α-d-N-acetylneuraminic acid (4-MUNeu5Ac) is added to a final concentration of 100 µM.

-

The reaction is incubated for 60 minutes at 37°C.

-

The reaction is stopped by adding 0.1 M glycine-NaOH buffer (pH 10.4).

-

Fluorescence is measured using a microplate reader with an excitation wavelength of 365 nm and an emission wavelength of 450 nm.

-

The IC50 value is calculated from the dose-response curve.

Plaque Reduction Assay (PRA)

This assay assesses the ability of the compound to inhibit virus-induced cell death and plaque formation.

Protocol:

-

Vero cells are seeded in 6-well plates and grown to confluence.

-

Serial dilutions of this compound are prepared.

-

NDV La Sota (approximately 100 plaque-forming units) is pre-incubated with the inhibitor dilutions for 1 hour at 37°C.

-

The Vero cell monolayers are infected with the virus-inhibitor mixture for 1 hour at 37°C.

-

The inoculum is removed, and the cells are overlaid with a medium containing 1% agarose and the corresponding concentration of the inhibitor.

-

The plates are incubated for 72 hours at 37°C.

-

The cells are fixed with 4% paraformaldehyde and stained with 0.5% crystal violet.

-

Plaques are counted, and the IC50 value is determined.

Cytotoxicity Assay

This assay determines the concentration of the compound that is toxic to the host cells.

Protocol:

-

Vero cells are seeded in 96-well plates.

-

After 24 hours, the medium is replaced with fresh medium containing serial dilutions of this compound.

-

The plates are incubated for 72 hours at 37°C.

-

Cell viability is assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

-

The CC50 value, the concentration that reduces cell viability by 50%, is calculated.

Virus Yield Reduction Assay (VYRA)

This assay measures the effect of the compound on the production of infectious progeny viruses.

Protocol:

-

Confluent monolayers of Vero cells are infected with NDV La Sota at a multiplicity of infection (MOI) of 0.01 PFU/cell.

-

After a 1-hour adsorption period, the inoculum is removed, and the cells are washed.

-

Medium containing serial dilutions of this compound is added.

-

After 24 hours of incubation, the supernatants are collected.

-

The viral titers in the supernatants are determined by a micro-plaque assay.

-

The IC50 value is calculated based on the reduction in viral titer.

Virus Binding Inhibition Assay

This assay evaluates the ability of the compound to prevent the attachment of the virus to the host cells.

Protocol:

-

Vero cell monolayers are pre-chilled at 4°C for 1 hour.

-

The cells are treated with serial dilutions of this compound for 1 hour at 4°C.

-

NDV La Sota (MOI of 10) is added, and the plates are incubated for 3 hours at 4°C to allow binding but not entry.

-

The cells are washed to remove unbound virus and inhibitor.

-

An agarose overlay is added, and the plates are incubated for 72 hours at 37°C.

-

Plaques are fixed, stained, and counted to determine the IC50 value.

Virus Release Inhibition Assay

This assay specifically measures the compound's ability to inhibit the release of newly formed virions from infected cells.

Protocol:

-

Vero cell monolayers are infected with NDV La Sota (MOI of 1) for 1 hour at 37°C.

-

The inoculum is removed, and the cells are washed.

-

Medium containing serial dilutions of this compound is added.

-

The plates are incubated for 16 hours at 37°C.

-

The supernatants are collected, and the viral titers are determined by a plaque assay.

-

The IC50 value is calculated based on the reduction in the titer of released virus.

Translational Potential for Human Parainfluenza Viruses (hPIVs)

The foundational study on this compound was conducted as a translational study with implications for human parainfluenza viruses (hPIVs).[1] The hemagglutinin-neuraminidase (HN) protein of NDV shares structural similarities with the HN protein of hPIVs, which are significant respiratory pathogens in humans, particularly in children. While direct experimental data on the efficacy of this compound against hPIVs is not yet available in the public domain, the potent activity against the NDV model suggests its potential as a lead compound for the development of therapeutics against hPIV infections. Further research is warranted to explore this potential.

Conclusion

This compound is a highly effective inhibitor of Newcastle disease virus replication, with a well-defined mechanism of action targeting viral release. Its strong performance in a range of in vitro antiviral assays and its high selectivity index underscore its potential as a promising antiviral agent. The detailed experimental protocols provided in this guide offer a framework for the further evaluation of this and similar compounds against a broader range of neuraminidase-dependent viruses. Future investigations into its activity against human parainfluenza viruses and influenza viruses will be crucial in determining its broader therapeutic utility.

References

Neuraminidase-IN-13: A Technical Guide for a Promising Antiviral Candidate

An In-depth Analysis for Researchers and Drug Development Professionals

Neuraminidase-IN-13, also referred to as compound 10 in foundational research, has emerged as a noteworthy neuraminidase inhibitor with significant antiviral potential, particularly against Paramyxoviridae. This technical guide provides a comprehensive overview of its quantitative antiviral activity, detailed experimental protocols for its evaluation, and a breakdown of its synthesis and mechanism of action. All data and methodologies presented herein are derived from the seminal study by Rota et al. in ACS Infectious Diseases, 2023.

Quantitative Antiviral Profile

This compound has demonstrated potent inhibitory effects on Newcastle Disease Virus (NDV), a model for human parainfluenza viruses, across various stages of the viral life cycle. A key highlight is its high selectivity index, indicating a wide therapeutic window. All quantitative data from in vitro assays are summarized below.

| Parameter | Virus Strain | Cell Line | Value | Reference |

| Neuraminidase Inhibition (IC50) | NDV La Sota | - | 0.03 µM | [1][2] |

| Plaque Formation Inhibition (IC50) | NDV La Sota | Vero | 0.06 µM | [1][2] |

| Viral Proliferation Inhibition (IC50) | NDV La Sota | Vero | 0.04 µM | [1][2] |

| Virus Binding Inhibition (IC50) | NDV La Sota | Vero | 4 µM | [1] |

| Virus Release Inhibition (IC50) | NDV La Sota | Vero | 0.09 µM | [1] |

| Cytotoxicity (CC50) | - | Vero | >2500 µM | [1][2] |

| Selectivity Index (SI) | NDV La Sota | Vero | >41,666 | [2] |

Mechanism of Action

This compound functions as a competitive inhibitor of the viral neuraminidase (or hemagglutinin-neuraminidase in Paramyxoviruses) enzyme. This enzyme is crucial for the final stage of the viral replication cycle. By binding to the active site of neuraminidase, the inhibitor prevents the cleavage of sialic acid residues from the surface of the infected host cell and newly formed virions. This inhibition leads to the aggregation of viral particles at the cell surface, preventing their release and subsequent infection of neighboring cells, thus halting the spread of the infection.

Synthesis of this compound

This compound is a C5-substituted 2,3-unsaturated sialic acid derivative. The synthesis is a multi-step process starting from a protected N-acetylneuraminic acid derivative. The key steps involve the introduction of an azido group at the C5 position.

Experimental Protocols

The following protocols are detailed as described in the primary literature for the evaluation of this compound.

Neuraminidase Inhibition (NI) Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of viral neuraminidase.

-

Principle: The assay uses a fluorogenic substrate, 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (4-MUNeu5Ac), which upon cleavage by neuraminidase, releases a fluorescent product (4-methylumbelliferone). The reduction in fluorescence in the presence of the inhibitor corresponds to its inhibitory activity.

-

Procedure:

-

Purified Newcastle Disease Virus (La Sota strain) is used as the source of hemagglutinin-neuraminidase (HN).

-

The virus is pre-incubated with serial dilutions of this compound.

-

The fluorogenic substrate 4-MUNeu5Ac is added to initiate the enzymatic reaction.

-

The reaction is incubated, and then stopped.

-

Fluorescence is measured using a spectrofluorometer.

-

The IC50 value, the concentration of inhibitor required to reduce neuraminidase activity by 50%, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[1][2]

-

In Vitro Antiviral Activity Assays

These cell-based assays determine the effectiveness of the compound in inhibiting viral replication in a biological system.

-

4.2.1. Plaque Reduction Assay (PRA)

-

Principle: This assay measures the ability of a compound to inhibit the formation of plaques (localized areas of cell death caused by viral infection) in a cell monolayer.

-

Procedure:

-

Confluent monolayers of Vero cells are infected with a known concentration of NDV.

-

The virus is allowed to adsorb, after which the inoculum is removed.

-

An overlay medium (e.g., agarose) containing various concentrations of this compound is added. This immobilizes the virus particles, ensuring that new infections are localized.

-

Plates are incubated to allow plaque formation.

-

Cells are fixed and stained (e.g., with crystal violet), and the plaques are counted.

-

The IC50 is determined as the compound concentration that reduces the number of plaques by 50% compared to untreated controls.[1][2]

-

-

-

4.2.2. Viral Proliferation Assay

-

Principle: This assay quantifies the overall reduction in the production of new infectious virus particles.

-

Procedure:

-

Vero cells are infected with NDV in the presence of different concentrations of this compound.

-

After an incubation period, the supernatant containing progeny virions is collected.

-

The amount of virus in the supernatant is quantified, typically by TCID50 (50% tissue culture infective dose) assay or quantitative PCR.

-

The IC50 is the concentration that reduces the viral yield by 50%.[1][2]

-

-

-

4.2.3. Virus Binding Inhibition Assay

-

Principle: This assay assesses if the compound can prevent the initial attachment of the virus to the host cells.

-

Procedure:

-

NDV is pre-incubated with various concentrations of this compound.

-

The virus-compound mixture is then added to chilled Vero cells and allowed to bind at a low temperature (e.g., 4°C) to prevent internalization.

-

Unbound virus is washed away.

-

The amount of bound virus is quantified (e.g., by qPCR of viral RNA after cell lysis).

-

The IC50 is the concentration that inhibits viral binding by 50%.[1]

-

-

-

4.2.4. Virus Release Inhibition Assay

-

Principle: This assay specifically measures the compound's ability to block the release of newly formed virions from infected cells.

-

Procedure:

-

Vero cells are infected with NDV and incubated to allow viral replication.

-

Towards the end of the replication cycle, different concentrations of this compound are added to the culture medium.

-

After a further incubation period, the amount of virus released into the supernatant is quantified.

-

The IC50 is the concentration that reduces the amount of released virus by 50%.[1]

-

-

Cytotoxicity Assay

This assay is crucial to determine if the antiviral activity observed is due to specific inhibition of the virus or general toxicity to the host cells.

-

Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan is proportional to the number of living cells.

-

Procedure:

-

Vero cells are seeded in a 96-well plate.

-

Cells are incubated with serial dilutions of this compound for a period that mirrors the antiviral assays.

-

MTT reagent is added to each well, and the plate is incubated to allow formazan crystal formation.

-

A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

-

The absorbance is measured with a spectrophotometer.

-

The CC50 (the concentration that reduces cell viability by 50%) is calculated. For this compound, no significant cytotoxicity was observed at concentrations up to 2500 µM.[1][2]

-

Future Directions

The potent in vitro activity and high selectivity index of this compound against a key paramyxovirus model make it a compelling candidate for further development. Future research should focus on:

-

Broad-spectrum activity: Evaluating its efficacy against other significant human and animal paramyxoviruses, such as human parainfluenza viruses (hPIVs), metapneumovirus, and respiratory syncytial virus (RSV), as well as influenza viruses.

-

In vivo studies: Assessing the pharmacokinetics, safety, and efficacy of this compound in relevant animal models of respiratory viral infections.

-

Resistance studies: Investigating the potential for viral resistance to develop against this inhibitor and characterizing any resistance-associated mutations.

-

Structural biology: Determining the co-crystal structure of this compound with its target neuraminidase to elucidate the precise binding interactions and guide further structure-activity relationship (SAR) studies for optimization.

This technical guide consolidates the current knowledge on this compound, providing a solid foundation for researchers and developers to build upon in the quest for new and effective antiviral therapies.

References

Investigating the Inhibitory Effects of Neuraminidase-IN-X: A Technical Guide

An in-depth technical guide to investigating the inhibitory effects of a novel neuraminidase inhibitor.

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Neuraminidase in Influenza and as a Therapeutic Target

Influenza viruses, belonging to the Orthomyxoviridae family, are enveloped viruses with a segmented RNA genome.[1] Two key glycoproteins on the viral surface, hemagglutinin (HA) and neuraminidase (NA), are critical for the viral life cycle.[2][3] Hemagglutinin facilitates viral entry by binding to sialic acid residues on the surface of host cells.[1] Neuraminidase, an exo-sialidase, is a glycoside hydrolase that cleaves the glycosidic linkages of neuraminic acids.[4][5] This enzymatic activity is crucial in the later stages of infection, specifically in promoting the release of progeny virions from the infected host cell.[1][3][6] By cleaving sialic acid residues from the host cell and the newly formed virions, neuraminidase prevents the aggregation of new virus particles and their attachment to the dying host cell, thereby facilitating the spread of the virus.[3][7]

The critical role of neuraminidase in viral propagation makes it a prime target for antiviral drug development.[7][8] Neuraminidase inhibitors (NIs) are designed to block the active site of the enzyme, preventing the cleavage of sialic acid and thus halting the release of new virions.[6][7] This guide provides a comprehensive overview of the experimental protocols and data analysis required to investigate the inhibitory effects of a novel, hypothetical neuraminidase inhibitor, designated here as Neuraminidase-IN-X.

Mechanism of Action of Neuraminidase Inhibitors

The fundamental mechanism of neuraminidase inhibitors is to mimic the natural substrate of the neuraminidase enzyme, sialic acid.[6] By binding to the active site of the neuraminidase with high affinity, these inhibitors prevent the enzyme from cleaving sialic acid residues. As a result, newly formed virions remain tethered to the host cell surface, unable to spread and infect other cells.[6][7] This effectively curtails the progression of the infection.

Below is a diagram illustrating the influenza virus life cycle and the specific point of intervention for neuraminidase inhibitors.

Caption: Influenza Virus Life Cycle and Neuraminidase Inhibitor Intervention Point.

Experimental Protocols for Assessing Inhibitory Effects

A thorough investigation of a novel neuraminidase inhibitor like Neuraminidase-IN-X requires a combination of enzymatic and cell-based assays.

Fluorometric Neuraminidase Inhibition Assay

This assay directly measures the enzymatic activity of neuraminidase and its inhibition. A commonly used substrate is 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), which upon cleavage by neuraminidase, releases the fluorescent product 4-methylumbelliferone (4-MU).[8]

Methodology:

-

Reagent Preparation:

-

Assay Buffer: 33.3 mM MES buffer (pH 6.0) containing 4 mM CaCl₂.[8]

-

Enzyme Solution: Prepare a stock solution of purified influenza neuraminidase in assay buffer. The final concentration should be optimized to yield a robust signal within the linear range of the assay.

-

Substrate Solution: Prepare a stock solution of MUNANA in assay buffer.

-

Inhibitor Solution: Prepare serial dilutions of Neuraminidase-IN-X in assay buffer.

-

Stop Solution: 0.1 M Glycine-NaOH buffer (pH 10.7).

-

-

Assay Procedure (96-well plate format):

-

To each well of a black 96-well plate, add 50 µL of the enzyme solution.

-

Add 50 µL of the serially diluted Neuraminidase-IN-X or assay buffer (for control wells) to the respective wells.

-

Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding 50 µL of the MUNANA substrate solution to all wells.

-

Incubate the plate at 37°C for 60 minutes.

-

Stop the reaction by adding 50 µL of the stop solution.

-

Measure the fluorescence at an excitation wavelength of 365 nm and an emission wavelength of 450 nm using a fluorescence plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of Neuraminidase-IN-X relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the half-maximal inhibitory concentration (IC50) by fitting the data to a dose-response curve.

-

Caption: Experimental Workflow for a Fluorometric Neuraminidase Inhibition Assay.

Cell-Based Viral Replication Assay

This assay evaluates the efficacy of Neuraminidase-IN-X in a more biologically relevant context by measuring the inhibition of viral replication in cell culture.

Methodology:

-

Cell Culture and Infection:

-

Plate Madin-Darby Canine Kidney (MDCK) cells in a 96-well plate and grow to confluence.

-

Wash the cells with phosphate-buffered saline (PBS).

-

Pre-incubate the cells with various concentrations of Neuraminidase-IN-X in infection medium (e.g., DMEM with TPCK-trypsin) for 1 hour at 37°C.

-

Infect the cells with a known titer of influenza virus (e.g., at a multiplicity of infection of 0.01).

-

After a 1-hour adsorption period, remove the virus inoculum, wash the cells, and add fresh infection medium containing the corresponding concentrations of Neuraminidase-IN-X.

-

-

Incubation and Endpoint Measurement:

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 48-72 hours.

-

The extent of viral replication can be determined by various methods, such as:

-

Plaque Assay: To quantify infectious virus particles.

-

TCID50 Assay: To determine the 50% tissue culture infective dose.

-

Quantitative PCR (qPCR): To measure viral RNA levels in the supernatant.

-

Hemagglutination (HA) Assay: To measure the amount of virus in the supernatant.

-

-

-

Data Analysis:

-

Calculate the reduction in viral titer or viral load at each concentration of Neuraminidase-IN-X compared to the untreated control.

-

Determine the effective concentration that inhibits 50% of viral replication (EC50).

-

Data Presentation of Inhibitory Activity

Quantitative data from inhibitory assays should be presented in a clear and structured format to allow for easy comparison. The following tables provide a template for presenting the inhibitory activity of Neuraminidase-IN-X, with comparative data for known neuraminidase inhibitors for context.

Table 1: In Vitro Neuraminidase Enzyme Inhibition

| Compound | Target Neuraminidase | IC50 (µM)[9] | Ki (µM)[9] | Assay Type |

| Neuraminidase-IN-X | Influenza A (H1N1) | [Experimental Value] | [Experimental Value] | Fluorometric (MUNANA) |

| DANA | C. perfringens | 13 ± 3 | 5.0 ± 0.9 | Capillary Nanogel Electrophoresis |

| Siastatin B | C. perfringens | 28 ± 3 | 11 ± 1 | Capillary Nanogel Electrophoresis |

Table 2: Cell-Based Antiviral Activity

| Compound | Virus Strain | Cell Line | EC50 (µM) | Assay Endpoint |

| Neuraminidase-IN-X | Influenza A/WSN/33 (H1N1) | MDCK | [Experimental Value] | Plaque Reduction |

| Oseltamivir | Influenza A (H1N1) | MDCK | [Literature Value] | Plaque Reduction |

| Zanamivir | Influenza A (H1N1) | MDCK | [Literature Value] | Plaque Reduction |

Visualizing the Logical Pathway of Inhibition

The inhibitory effect of Neuraminidase-IN-X can be visualized as a logical cascade of events, starting from the binding of the inhibitor to the enzyme and culminating in the prevention of viral spread.

Caption: Logical Pathway of Neuraminidase Inhibition by Neuraminidase-IN-X.

Conclusion

The investigation of novel neuraminidase inhibitors like the hypothetical Neuraminidase-IN-X is a critical component of pandemic preparedness and the ongoing effort to combat seasonal influenza. A systematic approach employing both enzymatic and cell-based assays is essential to fully characterize the inhibitory potential of such compounds. The detailed protocols and data presentation formats outlined in this guide provide a robust framework for researchers and drug development professionals to effectively evaluate new therapeutic candidates targeting influenza neuraminidase. The ultimate goal is the development of potent and broad-spectrum antiviral agents that can be deployed to mitigate the impact of influenza virus infections.

References

- 1. A new role of neuraminidase (NA) in the influenza virus life cycle: implication for developing NA inhibitors with novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantification of Influenza Neuraminidase Activity by Ultra-High Performance Liquid Chromatography and Isotope Dilution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Influenza Virus Neuraminidase Structure and Functions [frontiersin.org]

- 4. Neuraminidase - Wikipedia [en.wikipedia.org]

- 5. Influenza Virus Neuraminidase: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Optimisation of Neuraminidase Expression for Use in Drug Discovery by Using HEK293-6E Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Microscale Quantification of the Inhibition of Neuraminidase Using Capillary Nanogel Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the Cytotoxicity of Neuraminidase-IN-13: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cytotoxicity profile of Neuraminidase-IN-13, a potent neuraminidase inhibitor with significant antiviral activity. The document summarizes key quantitative data, outlines relevant experimental methodologies, and visualizes the compound's mechanism of action and evaluation workflow.

Quantitative Cytotoxicity and Antiviral Activity

This compound has demonstrated a favorable safety profile with low cytotoxicity in cellular assays.[1] The 50% cytotoxic concentration (CC50) is greater than 2500 μM, indicating a high tolerance in Vero cells.[1] In contrast, its antiviral efficacy is observed at much lower concentrations, highlighting a promising therapeutic window. The compound effectively inhibits Newcastle Disease Virus (NDV) infection by impeding the release of viral particles from infected cells.[1]

The key quantitative metrics for this compound are summarized in the table below:

| Parameter | Value | Cell Line | Virus Strain | Description | Reference |

| CC50 | > 2500 μM | Vero | N/A | 50% Cytotoxic Concentration | [1] |

| IC50 (Plaque Formation) | 0.06 μM | Vero | NDV La Sota | 50% Inhibitory Concentration of viral plaque formation | [1] |

| IC50 (Viral Proliferation) | 0.04 μM | Vero | NDV | 50% Inhibitory Concentration of viral proliferation | [1] |

| IC50 (Virus Binding) | 4 μM | Vero | NDV | 50% Inhibitory Concentration of virus binding to cells | [1] |

| IC50 (Virus Release) | 0.09 μM | Vero | NDV | 50% Inhibitory Concentration of virus release from cells | [1] |

Experimental Protocols

The evaluation of a compound's cytotoxicity and antiviral activity involves a series of well-established in vitro assays. Below are detailed methodologies for key experiments relevant to the characterization of this compound.

Cell Viability Assay (MTT Assay)

This colorimetric assay is a standard method for assessing cell metabolic activity and, by extension, cell viability.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, specifically by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Plate cells (e.g., Vero cells) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The CC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Plaque Reduction Assay

This assay is used to quantify the effect of an antiviral compound on the ability of a virus to form plaques, which are localized areas of cell death.

Protocol:

-

Cell Monolayer Preparation: Seed cells in 6-well plates to form a confluent monolayer.

-

Virus Infection: Wash the cell monolayer with PBS. Incubate the cells with a viral suspension (e.g., NDV) at a known multiplicity of infection (MOI) for 1 hour at 37°C to allow for virus adsorption.

-

Compound Treatment: After adsorption, remove the viral inoculum and wash the cells. Overlay the monolayer with a semi-solid medium (e.g., agar or methylcellulose) containing various concentrations of this compound.

-

Incubation: Incubate the plates at 37°C in a 5% CO2 atmosphere until plaques are visible (typically 2-3 days).

-

Plaque Visualization: Fix the cells with a solution like 4% paraformaldehyde and stain with a dye such as crystal violet to visualize the plaques.

-

Data Analysis: Count the number of plaques in each well. The IC50 value is the concentration of the compound that reduces the number of plaques by 50% compared to the untreated control.

Visualizing Workflows and Mechanisms

The following diagrams, generated using the DOT language, illustrate the experimental workflow for assessing cytotoxicity and the mechanism of action of neuraminidase inhibitors.

References

Methodological & Application

Application Notes and Protocols for Neuraminidase Inhibition Assay Using a Novel Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuraminidase (NA), a key surface glycoprotein of the influenza virus, is crucial for the release of progeny virions from infected host cells, thus playing a critical role in viral propagation.[1][2][3] Its enzymatic activity, which involves the cleavage of terminal sialic acid residues, makes it a prime target for antiviral drug development.[4][5] Neuraminidase inhibitors (NAIs) effectively block this enzymatic function, preventing viral spread.[1][2] This document provides a detailed protocol for performing a neuraminidase inhibition assay, a fundamental tool for evaluating the efficacy of novel NAIs, such as the hypothetical compound Neuraminidase-IN-13.

The most widely used method for assessing NA susceptibility to inhibitors is the fluorescence-based neuraminidase inhibition assay.[6][7] This assay utilizes the fluorogenic substrate 2′-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). When MUNANA is cleaved by the neuraminidase enzyme, it releases the fluorescent product 4-methylumbelliferone (4-MU).[6][7] The intensity of the fluorescent signal is directly proportional to the NA activity. In the presence of an inhibitor like this compound, the enzymatic activity is reduced, leading to a decrease in fluorescence. The potency of the inhibitor is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce neuraminidase activity by 50%.[7]

Principle of the Assay

The neuraminidase inhibition assay quantifies the ability of a test compound to inhibit the enzymatic activity of neuraminidase. The fundamental principle involves the enzymatic cleavage of a substrate that produces a detectable signal. In this protocol, we focus on a fluorescence-based assay using MUNANA as the substrate.

Caption: Mechanism of the fluorescence-based neuraminidase inhibition assay.

Data Presentation

The inhibitory activity of this compound is quantified by determining its IC50 value. This is typically done by performing the assay with a serial dilution of the inhibitor and measuring the corresponding neuraminidase activity. The results are then plotted as percent inhibition versus inhibitor concentration, and the IC50 is calculated from the resulting dose-response curve. For comparison, the IC50 values of known neuraminidase inhibitors are often determined in parallel.

Table 1: Hypothetical Inhibitory Activity (IC50) of this compound and Control Compounds against Different Influenza Virus Strains

| Virus Strain | Neuraminidase Subtype | This compound IC50 (nM) | Oseltamivir IC50 (nM) | Zanamivir IC50 (nM) |

| A/California/07/2009 | H1N1pdm09 | 1.5 | 0.8 | 0.5 |

| A/Victoria/361/2011 | H3N2 | 2.3 | 1.2 | 0.9 |

| B/Wisconsin/1/2010 | B (Yamagata lineage) | 25.8 | 30.1 | 1.2 |

| A/H5N1/Vietnam/1203/04 | H5N1 | 0.9 | 0.5 | 0.4 |

Experimental Protocols

This section provides a detailed methodology for conducting a fluorescence-based neuraminidase inhibition assay. Commercially available kits, such as the NA-Fluor™ Influenza Neuraminidase Assay Kit, provide standardized reagents and protocols.[8][9]

Materials and Reagents

-

Neuraminidase Source: Purified recombinant neuraminidase or influenza virus isolates.

-

This compound: Test inhibitor, prepared as a stock solution in an appropriate solvent (e.g., DMSO).

-

Control Inhibitors: Oseltamivir carboxylate, Zanamivir (prepare stock solutions).[6]

-

Substrate: 2′-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[6]

-

Assay Buffer: 33.3 mM MES (2-(N-morpholino)ethanesulfonic acid), 4 mM CaCl₂, pH 6.5.[6][10]

-

Stop Solution: 11 mL of absolute ethanol mixed with 2.225 mL of 0.824 M NaOH.[6]

-

Fluorescent Standard: 4-Methylumbelliferone (4-MU) for generating a standard curve.[6]

-

Plates: Black, flat-bottom 96-well microplates.

-

Equipment: Fluorometer (excitation: 355-368 nm, emission: 440-460 nm), incubator, multichannel pipettes.[6][11]

Experimental Workflow Diagram

Caption: Experimental workflow for the neuraminidase inhibition assay.

Detailed Protocol

1. Preparation of Reagents:

-

Assay Buffer (1x): Prepare a solution containing 33.3 mM MES and 4 mM CaCl₂. Adjust the pH to 6.5 with NaOH. Filter sterilize the buffer.[6]

-

MUNANA Substrate (Working Solution): Prepare a stock solution of MUNANA (e.g., 10 mM in DMSO). Dilute the stock solution in assay buffer to the final working concentration (e.g., 100 µM). Protect from light.[12]

-

This compound and Control Inhibitors: Prepare a stock solution of each inhibitor in a suitable solvent (e.g., 10 mM in DMSO). Create a series of 2-fold dilutions in assay buffer to cover a wide range of concentrations (e.g., from 100 µM to 0.5 nM).

-

Neuraminidase Enzyme: Dilute the neuraminidase enzyme or virus preparation in assay buffer to a concentration that yields a robust fluorescent signal within the linear range of the 4-MU standard curve. This concentration needs to be optimized for each enzyme/virus stock.

2. Assay Procedure:

-

Step 1: Add Inhibitors: To the wells of a black 96-well plate, add 50 µL of the serially diluted this compound and control inhibitors. For control wells (100% activity), add 50 µL of assay buffer. For blank wells (no enzyme activity), add 100 µL of assay buffer.

-

Step 2: Add Neuraminidase: Add 50 µL of the diluted neuraminidase enzyme to all wells except the blank wells.

-

Step 3: Pre-incubation: Gently tap the plate to mix and incubate at room temperature for 30 minutes to allow the inhibitors to bind to the enzyme.

-

Step 4: Initiate Reaction: Add 50 µL of the MUNANA working solution to all wells to start the enzymatic reaction. The final volume in each well will be 150 µL.

-

Step 5: Incubation: Incubate the plate at 37°C for 60 minutes. The incubation time may need to be optimized.

-

Step 6: Stop Reaction: Add 50 µL of the stop solution to all wells to terminate the reaction.

-

Step 7: Read Fluorescence: Measure the fluorescence in a microplate reader with excitation at approximately 360 nm and emission at approximately 450 nm.

3. Data Analysis:

-

Step 1: Background Subtraction: Subtract the average fluorescence of the blank wells from the fluorescence readings of all other wells.

-

Step 2: Calculate Percent Inhibition: Calculate the percentage of neuraminidase inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 x [1 - (Fluorescence of test well / Fluorescence of 100% activity control well)]

-

Step 3: Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.[13]

Conclusion

The fluorescence-based neuraminidase inhibition assay is a robust and sensitive method for evaluating the potency of novel neuraminidase inhibitors like this compound.[7] Adherence to a standardized protocol is essential for obtaining reproducible and comparable results. This application note provides a comprehensive framework for researchers to perform this assay and contribute to the development of new antiviral therapies against influenza.

References

- 1. A new role of neuraminidase (NA) in the influenza virus life cycle: implication for developing NA inhibitors with novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. Frontiers | Influenza Virus Neuraminidase Structure and Functions [frontiersin.org]

- 4. Neuraminidase - Wikipedia [en.wikipedia.org]

- 5. Influenza Virus Neuraminidase: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Invitrogen NA-Fluor Influenza Neuraminidase Assay Kit 960 assays | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. abcam.cn [abcam.cn]

- 12. Determination of Neuraminidase Kinetic Constants Using Whole Influenza Virus Preparations and Correction for Spectroscopic Interference by a Fluorogenic Substrate | PLOS One [journals.plos.org]

- 13. scribd.com [scribd.com]

Application Notes and Protocols for Neuraminidase-IN-13 in a Plaque Reduction Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuraminidase (NA), a key surface glycoprotein of many viruses, including influenza and Newcastle Disease Virus (NDV), is crucial for the release of progeny virions from infected host cells.[1][2] This enzyme cleaves terminal sialic acid residues from the host cell surface, preventing the aggregation of newly formed virus particles and facilitating their spread.[1][2] The essential role of neuraminidase in the viral life cycle makes it a prime target for antiviral drug development.[2][3] Neuraminidase inhibitors function by blocking the active site of the enzyme, thus preventing the release of new viral particles and limiting the progression of the infection within the host.[3][4]

Neuraminidase-IN-13 is a potent neuraminidase inhibitor with demonstrated antiviral activity.[5] It has been shown to significantly inhibit the infection of Vero cells by Newcastle Disease Virus (NDV) by preventing the release of viral particles.[5] This document provides a detailed protocol for utilizing this compound in a plaque reduction assay to determine its antiviral efficacy. The plaque reduction assay is a standard method for quantifying the infectivity of a lytic virus and for assessing the antiviral activity of chemical compounds.[6][7][8]

Principle of the Plaque Reduction Assay

A plaque reduction assay measures the ability of an antiviral compound to inhibit the formation of plaques, which are localized areas of cell death caused by viral infection in a cell monolayer.[8] In the presence of an effective antiviral agent, the number and/or size of the plaques will be reduced in a dose-dependent manner.[9] By comparing the number of plaques in treated and untreated virus-infected cell cultures, the concentration of the compound that inhibits plaque formation by 50% (IC50) can be determined.

Materials and Reagents

-

Cells and Virus:

-

Media and Buffers:

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (for cell growth)

-

Serum-Free DMEM (for washing)

-

Virus Growth Medium (VGM): Serum-Free DMEM supplemented with 1 µg/mL TPCK-treated trypsin and 1% Penicillin-Streptomycin[9]

-

Phosphate Buffered Saline (PBS), sterile

-

-

Inhibitor:

-

This compound (stock solution prepared in an appropriate solvent, e.g., DMSO)

-

Positive Control Inhibitor (e.g., Oseltamivir Carboxylate)

-

-

Overlay Medium:

-

2X Minimum Essential Medium (MEM)

-

1.6% Agarose or Avicel® RC-581[6]

-

-

Staining Solution:

-

Crystal Violet solution (0.5% w/v in 20% ethanol)[11]

-

-

Labware:

-

12-well cell culture plates

-

Sterile microcentrifuge tubes

-

Serological pipettes and pipette tips

-

Experimental Protocol

Day 1: Cell Seeding

-

Trypsinize and count MDCK cells.

-

Seed the cells into 12-well plates at a density of 4 x 10^5 cells/well in 1 mL of complete growth medium.[12]

-

Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator to allow for the formation of a confluent monolayer.

Day 2: Virus Infection and Inhibitor Treatment

-

Prepare Inhibitor Dilutions: Prepare serial dilutions of this compound and the positive control inhibitor in VGM. A suggested starting range for this compound could be from 0.001 µM to 10 µM, based on its reported IC50 of 0.06 µM against NDV.[5]

-

Prepare Virus Inoculum: Dilute the virus stock in VGM to a concentration that will yield 50-100 PFU per well. The optimal virus concentration should be determined empirically through a prior virus titration experiment.[13]

-

Infection and Treatment:

-

Aspirate the growth medium from the confluent MDCK cell monolayers.

-

Wash the monolayers once with 1 mL of serum-free DMEM.

-

Add 200 µL of the prepared virus inoculum to each well.

-

Incubate the plates for 1 hour at 37°C to allow for virus adsorption. Rock the plates gently every 15 minutes.[9]

-

-

Overlay Application:

-

Following the incubation, do not remove the virus inoculum.

-

Add 1 mL of the prepared overlay medium containing the different concentrations of this compound (or control inhibitor/no inhibitor) to the respective wells.

-

Allow the overlay to solidify at room temperature for 20-30 minutes.

-

-

Incubation: Incubate the plates at 37°C in a humidified 5% CO2 incubator for 48-72 hours, or until plaques are visible.

Day 4/5: Plaque Staining and Counting

-

Fixation: Add 1 mL of 4% formaldehyde to each well and incubate for at least 1 hour at room temperature to fix the cells and inactivate the virus.

-

Staining:

-

Carefully remove the overlay medium.

-

Add 0.5 mL of crystal violet solution to each well and incubate for 10-15 minutes at room temperature.[11]

-

Gently wash the wells with tap water to remove excess stain and allow the plates to air dry.

-

-

Plaque Counting: Count the number of plaques in each well. Plaques will appear as clear zones against a purple background of stained, uninfected cells.

Data Presentation and Analysis

The antiviral activity of this compound is determined by calculating the percentage of plaque reduction for each concentration of the inhibitor compared to the untreated virus control.

Percentage of Plaque Reduction (%) = [1 - (Number of plaques in treated well / Number of plaques in virus control well)] x 100

The IC50 value, the concentration of the inhibitor that reduces the number of plaques by 50%, can be determined by plotting the percentage of plaque reduction against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Table 1: Example Data for Plaque Reduction Assay with this compound and Oseltamivir Carboxylate

| Inhibitor Concentration (µM) | Mean Plaque Count (this compound) | Plaque Reduction (%) | Mean Plaque Count (Oseltamivir Carboxylate) | Plaque Reduction (%) |

| 0 (Virus Control) | 85 | 0 | 88 | 0 |

| 0.001 | 78 | 8.2 | 82 | 6.8 |

| 0.01 | 55 | 35.3 | 60 | 31.8 |

| 0.05 | 40 | 52.9 | 45 | 48.9 |

| 0.1 | 25 | 70.6 | 30 | 65.9 |

| 1 | 5 | 94.1 | 8 | 90.9 |

| 10 | 0 | 100 | 1 | 98.9 |

| IC50 (µM) | ~0.045 | ~0.052 |

Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual results may vary. The IC50 for this compound against NDV has been reported as 0.06 µM.[5]

Visualizations

Mechanism of Neuraminidase Action and Inhibition

Caption: Mechanism of viral release and its inhibition by this compound.

Experimental Workflow for Plaque Reduction Assay

Caption: Step-by-step workflow of the plaque reduction assay.

References

- 1. Viral neuraminidase - Wikipedia [en.wikipedia.org]

- 2. A new role of neuraminidase (NA) in the influenza virus life cycle: implication for developing NA inhibitors with novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antivirals Targeting the Neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel antiviral activity of neuraminidase inhibitors against an avian influenza a virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. mdpi.com [mdpi.com]

- 7. cellbiolabs.com [cellbiolabs.com]

- 8. agilent.com [agilent.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Influenza virus plaque assay [protocols.io]

- 12. Protocol for influenza A virus infection of mice and viral load determination - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]

Application Notes and Protocols for Neuraminidase-IN-13

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuraminidase-IN-13 is a potent inhibitor of neuraminidase with demonstrated antiviral activity, particularly against Newcastle Disease Virus (NDV), a member of the Paramyxoviridae family.[1] This document provides detailed protocols for in vitro experimental designs to characterize the inhibitory activity of this compound. The protocols are designed to be adaptable for researchers in virology, drug discovery, and related fields.

Neuraminidases are enzymes that cleave sialic acid residues from glycoproteins and are crucial for the release of progeny virions from infected host cells.[2] Inhibition of neuraminidase activity is a clinically validated strategy for the treatment of viral infections, most notably influenza.[3] this compound offers a valuable tool for studying the role of neuraminidase in the viral life cycle and for the development of novel antiviral therapeutics.

Quantitative Data Summary

The following tables summarize the reported in vitro inhibitory activities of this compound.

Table 1: In Vitro Antiviral Activity of this compound against Newcastle Disease Virus (NDV)

| Assay Type | Virus Strain | Cell Line | IC50 (µM) | Reference |

| Plaque Formation | NDV La Sota | Vero | 0.06 | [1] |

| Viral Proliferation | NDV | Vero | 0.04 | [1] |

| Virus Binding | NDV | Vero | 4 | [1] |

| Virus Release | NDV | Vero | 0.09 | [1] |

Table 2: Cytotoxicity of this compound

| Cell Line | CC50 (µM) | Reference |

| Not specified | >2500 | [1] |

Signaling Pathway and Mechanism of Action

Neuraminidase inhibitors act by blocking the active site of the neuraminidase enzyme, preventing it from cleaving sialic acid residues on the surface of infected cells and on newly formed virions. This leads to the aggregation of virus particles at the cell surface and inhibits their release, thereby limiting the spread of infection.

Caption: Mechanism of neuraminidase inhibition by this compound.

Experimental Protocols

Fluorometric Neuraminidase Inhibition Assay

This protocol describes a fluorescence-based assay to determine the 50% inhibitory concentration (IC50) of this compound against a neuraminidase-expressing virus, such as NDV. The assay utilizes the fluorogenic substrate 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

Principle:

Neuraminidase cleaves the MUNANA substrate, releasing the fluorescent product 4-methylumbelliferone (4-MU). The fluorescence intensity is directly proportional to the enzyme activity. In the presence of an inhibitor like this compound, the enzyme activity is reduced, leading to a decrease in fluorescence.

Caption: Workflow for the fluorometric neuraminidase inhibition assay.

Materials and Reagents:

-

This compound

-

Neuraminidase-containing virus stock (e.g., NDV)

-

2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate (Sigma-Aldrich)

-

Assay Buffer: 32.5 mM MES, 4 mM CaCl2, pH 6.5[1]

-

Stop Solution: 0.1 M Glycine, 25% Ethanol, pH 10.7[1]

-

96-well black, flat-bottom microplates

-

Microplate fluorometer

Procedure:

-

Prepare this compound Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the stock solution in Assay Buffer to achieve a range of concentrations for testing.

-

-

Prepare Virus Dilution:

-

Dilute the virus stock in Assay Buffer. The optimal dilution should be determined empirically to yield a robust fluorescent signal without being in the substrate-limiting range.

-

-

Assay Plate Setup:

-

Add 10 µL of each this compound dilution to triplicate wells of a 96-well plate.

-

Include wells for a positive control (virus + Assay Buffer, no inhibitor) and a negative control (Assay Buffer only, no virus or inhibitor).

-

-

Pre-incubation:

-

Add 10 µL of the diluted virus solution to each well containing the inhibitor and the positive control wells.

-

Incubate the plate at 37°C for 30 minutes.[1]

-

-

Enzymatic Reaction:

-

Prepare a working solution of MUNANA in Assay Buffer (e.g., 100 µM).

-

Add 30 µL of the MUNANA working solution to all wells.

-

Incubate the plate at 37°C for 60 minutes.[1]

-

-

Stopping the Reaction:

-

Add 150 µL of Stop Solution to each well.[1]

-

-

Fluorescence Measurement:

-

Read the fluorescence intensity on a microplate fluorometer with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.[1]

-

-

Data Analysis: